molecular formula C13H20ClN5O2 B2633546 Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 2302425-40-5

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B2633546
CAS No.: 2302425-40-5
M. Wt: 313.79
InChI Key: FNAQKQOEOGJHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate” is a chemical compound with diverse applications in scientific research . It has a molecular weight of 327.81 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves selective substitution for one chlorine atom in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with a hydroxide ion . The products formed are in the lactam form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22ClN5O2/c1-14(2,3)22-13(21)19-10-6-4-9(5-7-10)18-12-17-8-16-11(15)20-12/h8-10H,4-7H2,1-3H3,(H,19,21)(H,16,17,18,20)/t9-,10- . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Utility

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate and related compounds have been extensively researched for their synthetic utility and potential applications in developing pharmaceutical agents and chemical reagents. The synthesis of these compounds often involves innovative techniques and has led to the development of key intermediates for Rho–kinase inhibitors, such as the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, showcasing the compound's significance in pharmaceutical synthesis (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). Additionally, the development of triazine-based tert-butylation reagents like TriAT-tBu highlights the role of similar structures in facilitating the tert-butylation of alcohols and carboxylic acids, demonstrating the chemical versatility and application in synthesis processes (Yamada, Hayakawa, Fujita, Kitamura, & Kunishima, 2016).

Advanced Organic Synthesis

The research into this compound derivatives extends into advanced organic synthesis, including the study of their reactivity and the development of novel synthetic methodologies. For instance, investigations into the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to various triazine systems have uncovered new pathways for creating structurally complex molecules with high yields, signifying the compound's utility in generating new chemical entities with potential biological activities (Ivanov, 2020). Moreover, the exploration of intramolecular Schmidt reactions for the synthesis of saturated fused aza heterocycles from similar compounds illustrates the strategic incorporation of tert-butyl triazine derivatives in designing novel synthetic routes (Moskalenko & Boev, 2014).

Chemical Modification and Reactivity

The chemical modification and reactivity of this compound derivatives have been a focal point of research, aiming to elucidate their potential in various chemical transformations. Studies on the synthesis of perfluoroalkyl-1,4-dihydropyrazolo[1,5-a][1,3,5]triazines via rearrangements and the generation of halo-substituted pyrazolo[5,1-c][1,2,4]triazines have provided insights into the versatility of these compounds in undergoing diverse chemical reactions to yield a range of functionally rich molecules (Ivanov et al., 2019), (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-5-18(7-8-19)11-16-9-15-10(14)17-11/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAQKQOEOGJHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.